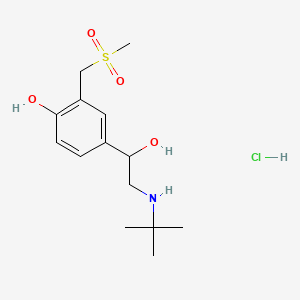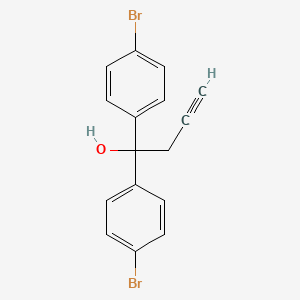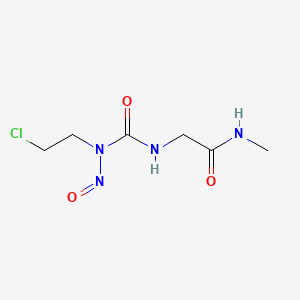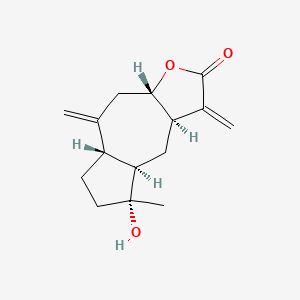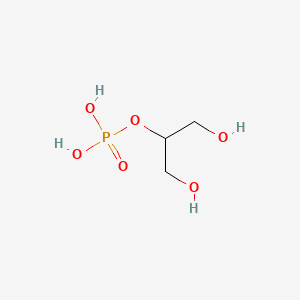
(R)-2-O-sulfolactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-O-sulfolactic acid is the (R)-enantiomer of 2-O-sulfolactic acid. It is a conjugate acid of a (R)-2-O-sulfonatolactate(2-). It is an enantiomer of a (S)-2-O-sulfolactic acid.
Aplicaciones Científicas De Investigación
1. Role in Bacterial Sporulation and Germination
(R)-2-O-sulfolactic acid has been identified as a major constituent of Bacillus subtilis spores, representing more than 5% of the dry weight of the spore. It accumulates in sporulating cells and is released during germination, suggesting a significant role in the life cycle of these bacteria (Bonsen, Spudich, Nelson, & Kornberg, 1969).
2. Chemical Modification of Surfaces
Research on (R)-aminobenzene sulfonic acid, closely related to this compound, indicates its use in covalent modification of glassy carbon surfaces. This modification enhances the electron transfer in electrochemical applications, demonstrating potential in sensor and electrode development (Li, Wan, & Sun, 2004).
3. Involvement in Sulfur Metabolism
This compound is implicated in the dissimilation of cysteate in Paracoccus pantotrophus NKNCYSA. This organism utilizes cysteate as a carbon and energy source, with this compound playing a role in the conversion of sulfite and pyruvate (Rein, Gueta, Denger, Ruff, Hollemeyer, & Cook, 2005).
4. In Methanogenesis and Coenzyme M Biosynthesis
(R)-Sulfolactate dehydrogenase, involved in the conversion of (R)-sulfolactate to sulfopyruvate, plays a critical role in the biosynthesis of coenzyme M, an essential cofactor in methane production by methanogenic archaea. This highlights its importance in the methanogenesis process and potential applications in controlling methane emissions (Zhang, Schofield, Sang, Dey, & Ronimus, 2017).
5. Role in Enzyme Catalysis and Gene Regulation
Studies on sulfenic acids, which include derivatives of this compound, reveal their importance in enzyme catalysis and gene regulation. They are known to participate in redox regulation and have roles in transcriptional regulation events (Claiborne, Miller, Parsonage, & Ross, 1993).
6. Industrial Chemical Reactions
Sulfoxylic acid, a compound related to this compound, is a significant intermediate in reactions involving industrial chemicals. Its reactivity and stability characteristics make it important in various industrial applications (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).
Propiedades
Fórmula molecular |
C3H6O6S |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
(2R)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m1/s1 |
Clave InChI |
CSRZVBCXQYEYKY-UWTATZPHSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OS(=O)(=O)O |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
SMILES canónico |
CC(C(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







